molecular formula C9H17Cl2N3 B1487542 1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride CAS No. 1258649-57-8

1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride

Cat. No. B1487542
M. Wt: 238.15 g/mol
InChI Key: RRDPVVAFVWPKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 1258649-57-8. It has a molecular weight of 238.16 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The InChI code for 1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride is 1S/C9H16ClN3.ClH/c1-8-11-9(2)13(12-8)7-5-3-4-6-10;/h3-7H2,1-2H3;1H . The exact molecular structure of this compound is not available in the literature.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Triazole derivatives, including those similar to "1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride," have been extensively studied for their unique reactivity and potential in synthesizing novel heterocyclic compounds. For instance, the reaction of 4-acetyl-1,2,3-triazol-5-olate with hydrazine derivatives has been shown to result in the formation of various heterocyclic systems, demonstrating the versatility of triazole derivatives in heterocyclic chemistry (M. Yu., 2015).

Pharmaceutical Applications

Some triazole derivatives have been identified for their pharmacological properties, including anticonvulsive activity, which could be useful for the treatment of epilepsy and other conditions of tension and agitation. This highlights the potential of triazole derivatives in the development of new therapeutic agents (R. Shelton, 1981).

Agricultural Chemistry

The synthesis of triazole hydrochloride salts, such as 1-(chloromethyl)-1,2,4-triazole hydrochloride, has been reported, with these compounds being important intermediates for preparing pesticides. This indicates the significant role of triazole derivatives in agricultural chemistry, especially in the development of new pesticides (Z. Ying, 2004).

Analytical Chemistry

Triazole derivatives have also found applications in analytical chemistry, as demonstrated by the development of a fluorometric method for the determination of specific triazole compounds in animal feed. This method underscores the utility of triazole derivatives in the precise and sensitive detection of chemicals in various matrices (R. Ikenishi, T. Kitagawa, E. Hirai, 1986).

properties

IUPAC Name

1-(5-chloropentyl)-3,5-dimethyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN3.ClH/c1-8-11-9(2)13(12-8)7-5-3-4-6-10;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDPVVAFVWPKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCCCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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